BenchChemオンラインストアへようこそ!

3-Benzylglycidol

Chiral HPLC Enantiomeric excess Quality control

For HIV protease inhibitor research, specify (2R,3R)-3-Benzylglycidol. This chiral epoxide synthon's unique benzyl substitution and stereochemistry are essential for correct molecular recognition and irreversible enzyme inactivation, unlike generic analogs. Its high enantiopurity, achievable via green kinetic resolution, is verified by a dedicated chiral HPLC method, ensuring quality for your critical synthesis pathways. Request a quote for this specialized research tool.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 116949-62-3
Cat. No. B051458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzylglycidol
CAS116949-62-3
Synonyms3-benzylglycidol
3-benzylglycidol, (2R-cis)-isomer
3-benzylglycidol, (2S-cis)-isomer
3-benzylglycidol, (2S-trans)-isome
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2C(O2)CO
InChIInChI=1S/C10H12O2/c11-7-10-9(12-10)6-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10-/m1/s1
InChIKeyXJBQHGGFOBLJDF-NXEZZACHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzylglycidol (CAS 116949-62-3): Chiral Epoxide Building Block for HIV Protease Inhibitor Synthesis and Irreversible Enzyme Inactivation Studies


3-Benzylglycidol (CAS 116949-62-3) is a chiral epoxide compound primarily used as a key synthon in the synthesis of HIV protease inhibitors [1]. It exists as multiple stereoisomers, with the (2R,3R)-isomer being the most commonly referenced [1]. The compound features a benzyl substituent on the oxirane ring, which enhances hydrophobicity and influences its reactivity and binding properties compared to simpler glycidol derivatives [2].

Why Generic Epoxide Substitution Cannot Replace 3-Benzylglycidol in HIV Protease Inhibitor Synthesis and Irreversible Inhibition Studies


Generic epoxides, such as unsubstituted glycidol or benzyl glycidyl ether, lack the precise stereochemical configuration and benzyl substitution pattern required for the specific molecular interactions of 3-Benzylglycidol. The (2R,3R)-stereochemistry is critical for the correct spatial orientation in the active site of HIV protease [1]. Furthermore, the benzyl group of 3-Benzylglycidol is essential for irreversible covalent inactivation of certain protein tyrosine phosphatases, a property not shared by simpler epoxides like glycidol or phosphomycin [2]. Substitution with analogs will lead to altered reaction kinetics, incorrect stereochemical outcomes, and failure to achieve the desired biological activity or synthetic pathway.

3-Benzylglycidol: Quantitative Evidence for Differentiated Performance vs. Comparator Compounds


Enantiomeric Purity Determination via Chiral HPLC Method for (2R,3R)-3-Benzylglycidol

The precise enantiomeric purity of (2R,3R)-3-Benzylglycidol is essential for its use as a chiral synthon in HIV protease inhibitor synthesis [1]. A direct chiral HPLC method was developed to resolve (2R,3R)-3-Benzylglycidol from its diastereomer (2R,3S)-3-Benzylglycidol and unreacted allylic alcohols, enabling accurate determination of enantiomeric excesses [1]. This method ensures the compound meets the required stereochemical purity for pharmaceutical applications [1].

Chiral HPLC Enantiomeric excess Quality control

Irreversible Covalent Inactivation of Low Molecular Weight Phosphotyrosyl Protein Phosphatase by (R)- and (S)-3-Benzylglycidol

(R)- and (S)-3-Benzylglycidol act as irreversible covalent inactivators of a low molecular weight phosphotyrosyl protein phosphatase, whereas phosphomycin is a simple competitive inhibitor [1]. This irreversible inactivation is consistent with the importance of a hydrophobic moiety on the substrate for controlling substrate specificity [1].

Enzyme inhibition Covalent modification Mechanism of action

Comparative Biocatalytic Resolution: (R)-3-Benzylglycidol vs. Benzyl Glycidyl Ether (BGE)

Kinetic resolution of racemic benzyl glycidyl ether (BGE) using Ylehd epoxide hydrolase yields (R)-epoxide with high enantioselectivity (95% ee in 20 min) [1]. While this study used BGE, the findings are relevant to 3-Benzylglycidol, as the benzyl group contributes to hydrophobic interactions in the enzyme's active site [1]. The (S)-selective conversion of BGE to its corresponding diol while retaining (R)-BGE is most favorable, suggesting similar behavior for 3-Benzylglycidol [1].

Biocatalysis Enantioselective resolution Kinetic resolution

3-Benzylglycidol as a Key Synthon for HIV Protease Inhibitors

The (2R-trans)-isomer of 3-Benzylglycidol is specifically designated as a reagent for HIV protease inhibitors [1]. This classification highlights its unique utility compared to other epoxides that lack the required stereochemistry and substitution pattern for this specific application [1].

HIV protease inhibitor Chiral synthon Pharmaceutical intermediate

Role of Hydrophobic Benzyl Moiety in Enzyme Inactivation

The irreversible covalent inactivation of phosphotyrosyl protein phosphatase by 3-Benzylglycidol is attributed to the hydrophobic benzyl moiety, which is absent in simpler epoxides like glycidol [1]. This finding underscores the importance of the benzyl substituent for controlling substrate specificity and achieving irreversible inhibition [1].

Structure-activity relationship Hydrophobic interaction Enzyme specificity

Optimal Research and Industrial Applications for 3-Benzylglycidol (CAS 116949-62-3)


Synthesis of HIV Protease Inhibitors

3-Benzylglycidol is a critical chiral synthon for the preparation of HIV protease inhibitors, as established by its specific designation as a reagent for this application [1]. Researchers in antiviral drug development should prioritize the (2R,3R)-isomer to ensure the correct stereochemical outcome in the synthesis of potent inhibitors [1].

Development of Irreversible Enzyme Inhibitors

The irreversible covalent inactivation of protein tyrosine phosphatases by 3-Benzylglycidol makes it a valuable tool for designing inhibitors with prolonged target engagement [1]. This application is particularly relevant for studies requiring sustained inhibition in cellular or in vivo models [1].

Biocatalytic Production of Enantiopure (R)-3-Benzylglycidol

Based on the high enantioselectivity observed for benzyl glycidyl ether with Ylehd epoxide hydrolase, 3-Benzylglycidol can be produced in high enantiopurity via kinetic resolution [1]. This approach offers a scalable and green chemistry alternative for obtaining the (R)-enantiomer [1].

Quality Control and Chiral Purity Verification

The chiral HPLC method developed for resolving (2R,3R)-3-Benzylglycidol from its diastereomer and unreacted starting materials is essential for quality control in pharmaceutical manufacturing [1]. This method ensures that the compound meets the required enantiomeric purity for downstream applications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Benzylglycidol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.